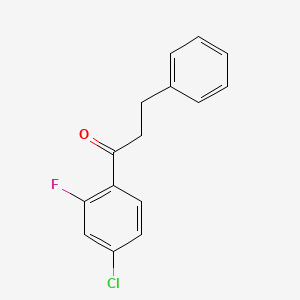

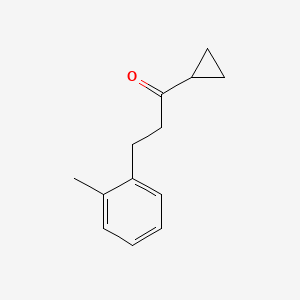

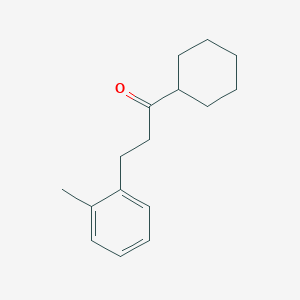

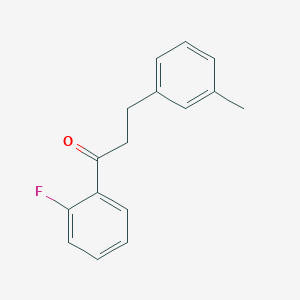

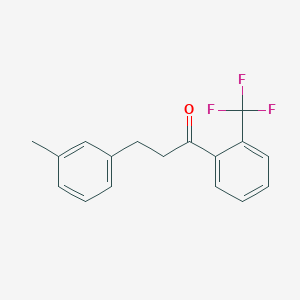

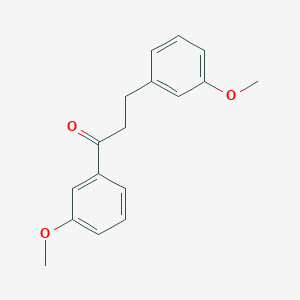

3'-Methoxy-3-(3-methoxyphenyl)propiophenone

Vue d'ensemble

Description

The compound "3'-Methoxy-3-(3-methoxyphenyl)propiophenone" is a chemical entity that appears to be related to various methoxyphenyl compounds synthesized for different applications, including pharmaceutical intermediates and potential therapeutic agents. Although the exact compound is not directly mentioned in the provided papers, the related research involves the synthesis and analysis of compounds with methoxyphenyl groups, which are structurally similar to the compound .

Synthesis Analysis

The synthesis of methoxyphenyl-related compounds involves various chemical reactions and methodologies. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones includes the formation of azetidinone rings and the introduction of methoxyphenyl groups . Similarly, the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids to produce 3-(methoxyphenyl)propanoic acids demonstrates a method for modifying the double bond in methoxyphenyl compounds . The synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation, reaction with piperazine, and deacetylation steps . These methods provide insights into the possible synthetic routes that could be adapted for synthesizing "3'-Methoxy-3-(3-methoxyphenyl)propiophenone."

Molecular Structure Analysis

The molecular structure of methoxyphenyl compounds is often elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a related compound was investigated by X-ray diffraction, revealing its crystallization in a monoclinic system . Density functional theory and spectroscopic methods such as Fourier transform infrared and Raman spectroscopy have been used to examine the structural and electronic properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds . These techniques could similarly be applied to determine the molecular structure of "3'-Methoxy-3-(3-methoxyphenyl)propiophenone."

Chemical Reactions Analysis

The chemical reactivity of methoxyphenyl compounds can vary depending on their functional groups and molecular structure. The electrochemical hydrogenation process used for 3-(methoxyphenyl)propenoic acids indicates that these compounds can undergo reduction reactions . Additionally, the synthesis of various prodrugs and pharmaceutical intermediates suggests that methoxyphenyl compounds can participate in a range of chemical transformations, including condensation, dehydration, and cyclization reactions . These reactions could potentially be relevant to the chemical behavior of "3'-Methoxy-3-(3-methoxyphenyl)propiophenone."

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl compounds are influenced by their molecular structure. The solid-state structure, as determined by X-ray diffraction, provides information on the compound's crystalline form . The electrochemical properties, as seen in the hydrogenation of methoxyphenyl propenoic acids, highlight the potential for redox reactions . The spectral data obtained from various analyses, including IR, NMR, and MS, are crucial for confirming the chemical structure and understanding the compound's behavior in different environments . These properties are essential for predicting the behavior of "3'-Methoxy-3-(3-methoxyphenyl)propiophenone" in various chemical contexts.

Applications De Recherche Scientifique

Semisynthesis Techniques

A study demonstrates the rapid and practical semisynthesis of natural methoxylated propiophenones, including 3'-Methoxy-3-(3-methoxyphenyl)propiophenone, through a reaction involving phenylpropenes. This method utilizes microwave and ultrasound heating, showcasing an efficient approach to synthesizing these compounds (Joshi, Sharma, & Sinha, 2005).

Pharmaceutical Intermediates

3'-Methoxy-3-(3-methoxyphenyl)propiophenone serves as a key intermediate in the synthesis of various pharmaceutical compounds. A study illustrates its use in creating new pharmaceutical intermediates through a series of chemical reactions, highlighting its significance in drug development (Ma, 2000).

Electrochemical Hydrogenation

Electrosynthesis has been applied to 3'-Methoxy-3-(3-methoxyphenyl)propiophenone for double bond hydrogenation. This process results in high-yield production of related acids, demonstrating the compound's versatility in chemical transformations (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Structural and Spectroscopic Studies

The compound's crystal structure and spectroscopic properties have been extensively studied, offering insights into its stability and reactivity. Such studies are crucial for its application in various scientific domains (Kula, Mazur, & Rzączyńska, 2007).

Molecular Docking and Drug Design

Recent research has explored the structural, spectral, and electronic properties of 3'-Methoxy-3-(3-methoxyphenyl)propiophenone derivatives for potential use in drug design. Molecular docking studies have been conducted with these compounds, particularly targeting cancer and malaria receptors (H. et al., 2021).

Polymer Research

In the field of polymer research, derivatives of 3'-Methoxy-3-(3-methoxyphenyl)propiophenone have been used in the synthesis of polyphosphonate derivatives with photosensitive properties. This indicates its potential application in the development of new materials with specific light-responsive characteristics (Kaniappan, Murugavel, & Thangadurai, 2013).

Cancer Chemoprevention

A derivative of 3'-Methoxy-3-(3-methoxyphenyl)propiophenone, specifically 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has been identified as a promising candidate for cancer chemoprevention. Its pharmacological properties have been studied, suggesting potential therapeutic applications (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . Personal precautions should include ensuring adequate ventilation and using personal protective equipment as required .

Relevant Papers There are several peer-reviewed papers and technical documents related to 3’-Methoxy-3-(3-methoxyphenyl)propiophenone available at Sigma-Aldrich . For more specific information, it would be beneficial to look into these resources.

Propriétés

IUPAC Name |

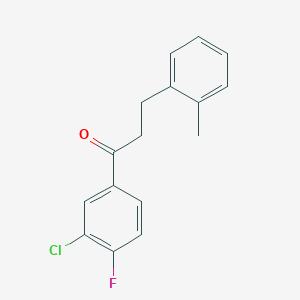

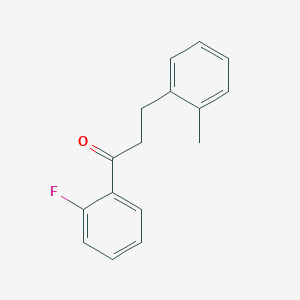

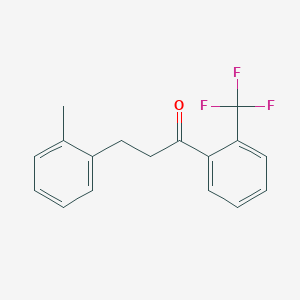

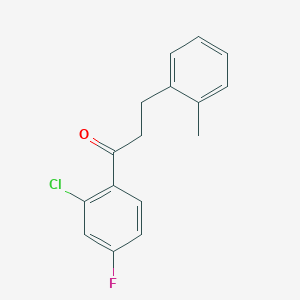

1,3-bis(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-15-7-3-5-13(11-15)9-10-17(18)14-6-4-8-16(12-14)20-2/h3-8,11-12H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHPNJLERNYQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644213 | |

| Record name | 1,3-Bis(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxy-3-(3-methoxyphenyl)propiophenone | |

CAS RN |

898774-46-4 | |

| Record name | 1,3-Bis(3-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.